4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine
Overview
Description
4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine is a chemical compound with the molecular formula C10H17N3O4S and a molecular weight of 275.32 g/mol . This compound is known for its unique structure, which combines a morpholine ring with an isocyanate group attached to a piperidine ring through a sulfonyl linkage. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols and amines, to form urethanes and ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with nucleophiles typically occur under mild conditions, often in the presence of a catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Urethanes and ureas.
Scientific Research Applications
4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine involves its reactivity with various biological and chemical targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity, inhibit protein functions, and alter cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]pyridine
- **4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]benzene
- **4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]thiophene
Uniqueness
4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine is unique due to its combination of a morpholine ring and an isocyanate group, which provides distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4-(4-isocyanatopiperidin-1-yl)sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S/c14-9-11-10-1-3-12(4-2-10)18(15,16)13-5-7-17-8-6-13/h10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPHDDSAEVCISG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=C=O)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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